2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidin-4-one core and the subsequent attachment of the various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can be compared with other pyrrolo[2,3-d]pyrimidine derivatives and compounds with similar functional groups .
Uniqueness
What sets this compound apart is its unique combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its unique structure features multiple functional groups that may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C25H28N6O |
Molecular Weight | 428.5 g/mol |
IUPAC Name | 2-[4-[6-(3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI Key | WCPTUQOMNJBIET-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research suggests that it may modulate the activity of various signaling pathways involved in cellular processes. The compound's piperazine and pyridine groups are particularly noteworthy for their roles in enhancing binding affinity to target proteins.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity by inhibiting specific kinases involved in tumor growth and proliferation. For instance, it has been shown to inhibit the activity of tyrosine kinases, similar to other known anticancer agents like Imatinib .
Case Study:
In a study evaluating the efficacy of various pyrrolopyrimidine derivatives against cancer cell lines, this compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cells at concentrations as low as 1 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties . It has been evaluated in models of neurodegeneration, where it appeared to reduce oxidative stress and inflammation within neuronal cells.
Case Study:
In a rodent model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed decreased amyloid plaque formation and reduced neuroinflammatory markers.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate that it has favorable absorption characteristics with a moderate half-life suitable for once-daily dosing regimens.
Safety and Toxicity
Toxicological assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects reported in animal studies. However, further clinical trials are necessary to fully establish its safety in humans.
Properties
Molecular Formula |
C25H28N6O |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[4-[6-(3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32) |
InChI Key |
WCPTUQOMNJBIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 |
Origin of Product |
United States |
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